molecular formula C17H19NO3S B5863304 4-Benzenesulfonyl-N,N-diethyl-benzamide

4-Benzenesulfonyl-N,N-diethyl-benzamide

Cat. No.: B5863304
M. Wt: 317.4 g/mol
InChI Key: JLCLAIDEYAAKAF-UHFFFAOYSA-N
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Description

4-Benzenesulfonyl-N,N-diethyl-benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzenesulfonyl group attached to a benzamide structure, with two ethyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzenesulfonyl-N,N-diethyl-benzamide typically involves the reaction of benzenesulfonyl chloride with N,N-diethylbenzamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: Several hours to overnight

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Benzenesulfonyl-N,N-diethyl-benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfone derivatives

    Reduction: Amines or other reduced products

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

4-Benzenesulfonyl-N,N-diethyl-benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Benzenesulfonyl-N,N-diethyl-benzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The benzamide structure allows for binding to various receptors, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl chloride: Used as a reagent in organic synthesis, particularly for the preparation of sulfonamides.

    N,N-Diethyl-4-(5-hydroxyspiro[chromene-2,4’-piperidine]-4-yl)benzamide (ADL-5859): An opioid drug selective for the δ-opioid receptor, investigated for pain management.

Uniqueness

4-Benzenesulfonyl-N,N-diethyl-benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

4-(benzenesulfonyl)-N,N-diethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c1-3-18(4-2)17(19)14-10-12-16(13-11-14)22(20,21)15-8-6-5-7-9-15/h5-13H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCLAIDEYAAKAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203020
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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